

Ac-Asp(OtBu)-OH molecular weight and formula

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Compound of Interest

Compound Name: Ac-Asp(OtBu)-OH

Cat. No.: B2932475

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In-Depth Technical Guide: Ac-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Information

N-Acetyl-L-aspartic acid β -tert-butyl ester, commonly abbreviated as **Ac-Asp(OtBu)-OH**, is a crucial building block in synthetic peptide chemistry. Its structure incorporates a tert-butyl protecting group on the side-chain carboxylate and an acetyl group on the N-terminus. This strategic protection facilitates its use in the stepwise assembly of peptide chains by preventing unwanted side reactions.

Quantitative Data Summary

The fundamental physicochemical properties of **Ac-Asp(OtBu)-OH** are summarized below. These values are essential for stoichiometric calculations in synthesis and for analytical characterization.



Property	Value	References
Molecular Formula	C10H17NO5	[1][2][3]
Molecular Weight	231.25 g/mol	[2]
CAS Number	117833-18-8	[1]
Appearance	White to off-white solid	
Purity	≥95%	_
Solubility	DMSO: 100 mg/mL (432.43 mM)	

Applications in Peptide Synthesis

Ac-Asp(OtBu)-OH is a valuable reagent in the synthesis of complex peptides and peptidomimetics. The tert-butyl ester provides robust protection for the aspartic acid side chain under standard peptide coupling conditions and can be selectively removed under acidic conditions. This derivative has been instrumental in the synthesis of peptide substrates for enzymes such as caspases and in the development of peptide-based inhibitors for targets like HIV integrase.

Experimental Protocols

A prominent application of protected aspartic acid derivatives is in the synthesis of peptide substrates for caspases, which are key enzymes in apoptosis. The following is a representative protocol for the solution-phase synthesis of the caspase-3/7 substrate Ac-DEVD-pNA, illustrating the general principles of how a protected amino acid like **Ac-Asp(OtBu)-OH** would be incorporated.

Solution-Phase Synthesis of a Tetrapeptide

This protocol outlines the synthesis of a tetrapeptide from the C-terminus to the N-terminus, involving iterative coupling and deprotection steps.

Materials:



- Fmoc-Asp(OtBu)-OH (as the starting C-terminal residue)
- p-Nitroaniline
- Phosphorus oxychloride (POCl₃)
- Fmoc-Val-OH
- Fmoc-Glu(OtBu)-OH
- Ac-Asp(OtBu)-OH
- Peptide coupling reagent (e.g., PyBOP)
- Deprotection agent (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM, Ethyl Acetate)
- Reagents for workup and purification

Procedure:

- Coupling of the C-terminal Residue: The synthesis begins by coupling p-nitroaniline to Fmoc-Asp(OtBu)-OH using a coupling agent like POCl₃. The product, Fmoc-Asp(OtBu)-pNA, is then purified.
- Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of Fmoc-Asp(OtBu)-pNA by treatment with a solution of 20% piperidine in DMF.
- Coupling of the Second Residue: The next amino acid in the sequence, Fmoc-Val-OH, is activated with a coupling reagent such as PyBOP and then added to the deprotected Nterminus of the growing peptide chain.
- Iterative Deprotection and Coupling: Steps 2 and 3 are repeated for the subsequent amino acids, Fmoc-Glu(OtBu)-OH and finally Ac-Asp(OtBu)-OH, to assemble the full-length protected peptide.



• Final Deprotection and Purification: Once the peptide sequence is fully assembled, the sidechain protecting groups (OtBu) are removed using an acidic cleavage cocktail (e.g., trifluoroacetic acid). The final crude peptide is then purified, typically by reverse-phase highperformance liquid chromatography (RP-HPLC).

Visualized Workflows and Pathways

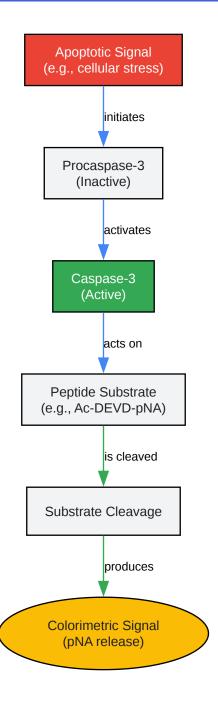
To further elucidate the processes involved, the following diagrams illustrate a typical peptide synthesis workflow and a conceptual signaling pathway where the synthesized peptide might be applied.



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Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).





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Caption: Conceptual pathway of caspase-3 activation and substrate cleavage.

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References

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